molecular formula C13H9ClN2O B1526198 7-Chloro-5-phenyl-1,3-benzoxazol-2-amine CAS No. 1274551-16-4

7-Chloro-5-phenyl-1,3-benzoxazol-2-amine

Cat. No. B1526198
CAS RN: 1274551-16-4
M. Wt: 244.67 g/mol
InChI Key: SEGPTDLJZHFKHY-UHFFFAOYSA-N
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Description

7-Chloro-5-phenyl-1,3-benzoxazol-2-amine is a chemical compound that is part of the heteroarenes family . It is a bicyclic planar molecule and is a favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .


Molecular Structure Analysis

The molecule has a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups . There are twelve possible conformers and tautomers for this compound .


Chemical Reactions Analysis

The synthesis of benzoxazole derivatives involves a variety of well-organized synthetic methodologies using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .

Scientific Research Applications

Medicinal Chemistry

This compound and its derivatives are prominent structures in medicinal chemistry . They have wide biological activities and possess therapeutic applications .

Central Nervous System (CNS) Applications

The activities of 1,4-benzodiazepine-2-ones, which include this compound, are known in the Central Nervous System (CNS) . These activities include anxiolytic, anticonvulsant, sedative, hypnotic, and muscle relaxants .

Anti-viral and Anti-cancer Applications

Their activities have been confirmed as agents of anti-HBV, anti-HIV, anti-ischemic, anticancer, anti-arrhythmic of heartbeat, and so on .

Green Chemistry

New derivatives of 1,4-benzodiazepine-2-ones, which include this compound, are synthesized using the Michael addition reaction of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-ones with fumaric esters. This matches with green chemistry protocols .

Conformational Analysis

The stereochemistry of 1,4-benzodiazepine-2-ones, including this compound, is important. The most stable conformer of one of the products has been studied as a model for conformational analysis .

Future Directions

Benzoxazole and its derivatives have been receiving much attention in the field of medicinal chemistry . There has been a large upsurge in the synthesis of benzoxazole via different pathways . Future research may focus on further improving the synthesis process and exploring the potential therapeutic applications of these compounds .

properties

IUPAC Name

7-chloro-5-phenyl-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O/c14-10-6-9(8-4-2-1-3-5-8)7-11-12(10)17-13(15)16-11/h1-7H,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGPTDLJZHFKHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C(=C2)Cl)OC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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